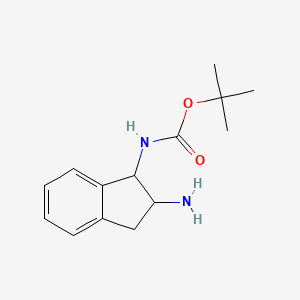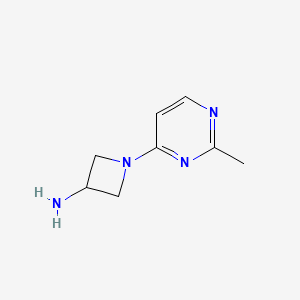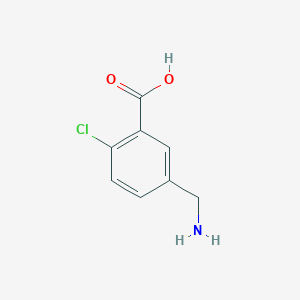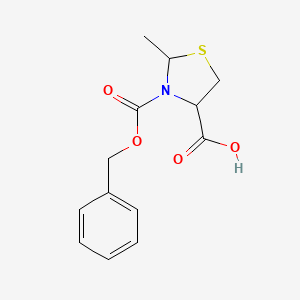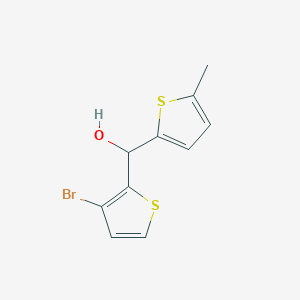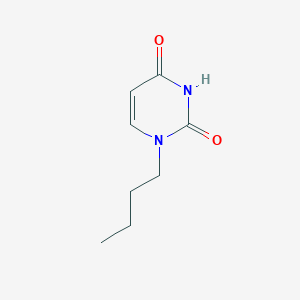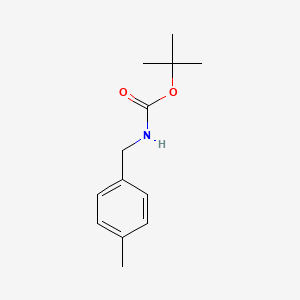
Tert-butyl (4-methylbenzyl)carbamate
Vue d'ensemble
Description
Tert-butyl (4-methylbenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl (4-methylbenzyl)carbamate can be synthesized through the reaction of 4-methylbenzylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (4-methylbenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl (4-methylbenzyl)carbamate is widely used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This allows for the selective modification of other functional groups without affecting the amine .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for multi-step synthesis processes .
Mécanisme D'action
The mechanism by which tert-butyl (4-methylbenzyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
- Tert-butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: Tert-butyl (4-methylbenzyl)carbamate is unique in its combination of stability and ease of removal. While tert-butyl carbamate and benzyl carbamate are also used as protecting groups, this compound offers a balance of steric hindrance and electronic effects that make it particularly effective in certain synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[(4-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBLOMGWDPLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
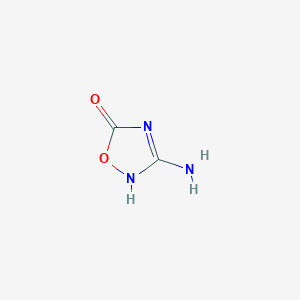
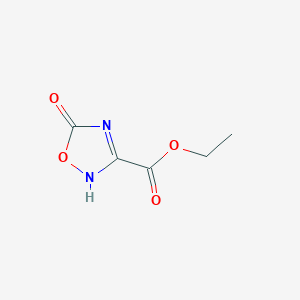
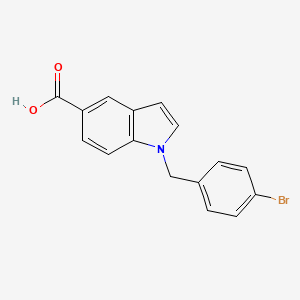
![Butyl[(2-chloro-6-nitrophenyl)methyl]amine](/img/structure/B7893887.png)
amine](/img/structure/B7893891.png)

